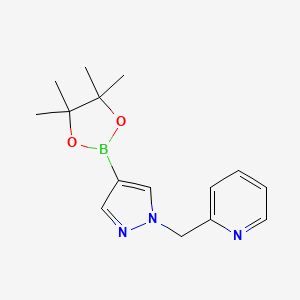

![molecular formula C10H10FN3 B1289602 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 1152858-54-2](/img/structure/B1289602.png)

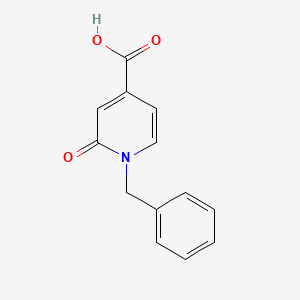

1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Fluorophenyl)methyl-1H-pyrazol-5-amine, also known as FPMPA, is a synthetic compound of the pyrazole family. It is a derivative of phenylmethylpyrazole and has been used in a wide range of scientific research applications. FPMPA is a versatile compound that has been used to study the biochemical and physiological effects of various drugs and compounds.

科学研究应用

Medicinal Chemistry: Development of a Potassium-Competitive Acid Blocker (P-CAB)

Application Summary

“1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine” is used in the development of a novel and potent potassium-competitive acid blocker (P-CAB). This compound is synthesized as part of a series of pyrrole derivatives, with a focus on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values .

Methods of Application

The compound is synthesized as part of a series of pyrrole derivatives. The focus is on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values. The specific synthesis methods and experimental procedures are not detailed in the available resources .

Results or Outcomes

The compound exhibited potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo. Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs). Therefore, it was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

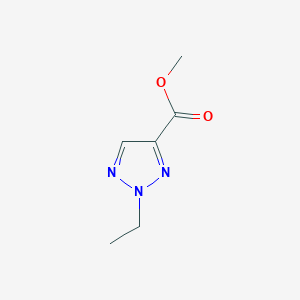

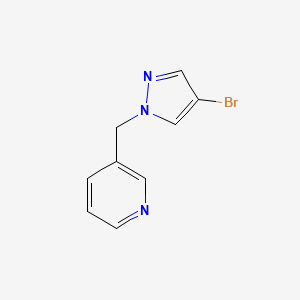

Herbicide Development

Application Summary

This compound has been used in the development of potential herbicides . Specifically, it was used to synthesize derivatives containing 3-methyl-1H-pyrazol-5-yl, which were then tested for their herbicidal activity .

Methods of Application

The compound was synthesized into derivatives containing 3-methyl-1H-pyrazol-5-yl using intermediate derivatization methods (IDMs). The synthesized compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Results or Outcomes

The herbicidal activity assays showed that the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate had an excellent inhibition effect on barnyard grass in greenhouse experiments .

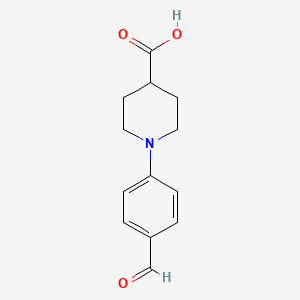

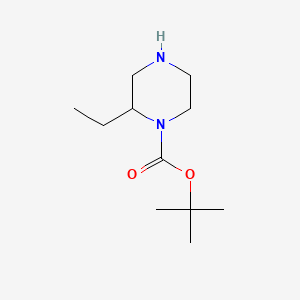

Antileishmanial and Antimalarial Activities

Application Summary

Pyrazole-bearing compounds, including “1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Methods of Application

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Results or Outcomes

The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The results revealed that some of the synthesized compounds displayed superior antipromastigote activity and had better inhibition effects against Plasmodium berghei .

属性

IUPAC Name |

2-[(2-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKBOJEHYLCLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593660 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

CAS RN |

1152858-54-2 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)